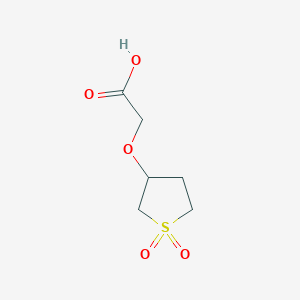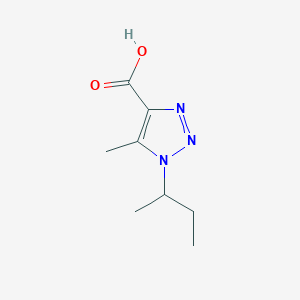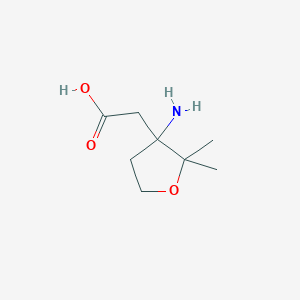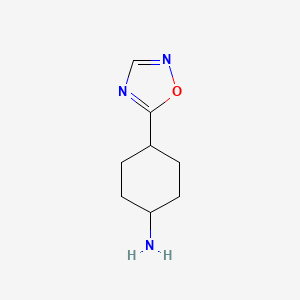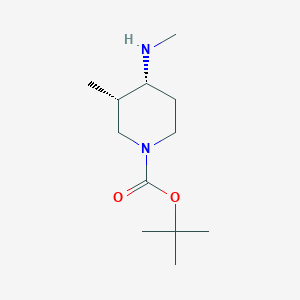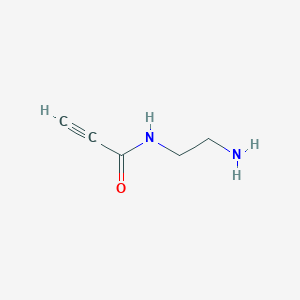
N-(2-aminoethyl)-2-Propynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)prop-2-ynamide: is a chemical compound with the molecular formula C₅H₈N₂O It is known for its unique structure, which includes an amide group and an alkyne group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)prop-2-ynamide typically involves the reaction of propargylamine with an appropriate acylating agent. One common method is the reaction of propargylamine with acryloyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of N-(2-aminoethyl)prop-2-ynamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: N-(2-aminoethyl)prop-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
N-(2-aminoethyl)prop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-aminoethyl)prop-2-ynamide involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
N-(2-aminoethyl)maleimide: Similar structure but with a maleimide group instead of an alkyne.
N-(2-aminoethyl)acetamide: Similar structure but with an acetamide group instead of an alkyne.
Uniqueness: N-(2-aminoethyl)prop-2-ynamide is unique due to the presence of both an amide and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.
特性
CAS番号 |
1099604-74-6 |
|---|---|
分子式 |
C5H8N2O |
分子量 |
112.13 g/mol |
IUPAC名 |
N-(2-aminoethyl)prop-2-ynamide |
InChI |
InChI=1S/C5H8N2O/c1-2-5(8)7-4-3-6/h1H,3-4,6H2,(H,7,8) |
InChIキー |
PPXDNHPXZMDCMP-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)
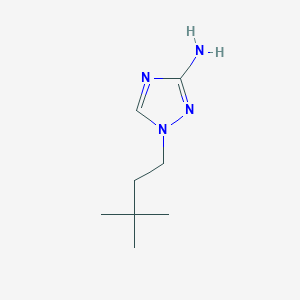
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)
